2-Ethoxythiazole-5-boronic acid pinacol ester
Overview
Description
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic acid pinacol esters often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Boronic acid pinacol esters are often used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters can vary depending on the specific compound. For example, they can exist in solid form .Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters, such as 2-Ethoxythiazole-5-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . Boronic esters like 2-Ethoxythiazole-5-boronic acid pinacol ester can be used in this process due to their stability, easy preparation, and environmental benignity .
Preparation of Sulfinamide Derivatives
Boronic esters can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Synthesis of Organic Compounds
2-Ethoxythiazole-5-boronic acid pinacol ester can be used as an intermediate in the synthesis of a variety of cyclic and acyclic organic compounds .
Diastereo- and Enantioselective Allylboration of Aldehydes
The α-Substituted Allyl/Croty of 2-Ethoxythiazole-5-boronic acid pinacol ester can be used for highly Diastereo- and Enantioselective allylboration of aldehydes .
Pharmaceutical Intermediate
Boronic esters like 2-Ethoxythiazole-5-boronic acid pinacol ester can be used as pharmaceutical intermediates .
Safety and Hazards
While specific safety and hazard information for “2-Ethoxythiazole-5-boronic acid pinacol ester” is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .
Future Directions
Mechanism of Action
Target of Action
2-Ethoxythiazole-5-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters . These esters play a crucial role in various chemical transformations, where the valuable boron moiety remains in the product .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the alkyl boronic ester . The process utilizes a radical approach and is paired with a Matteson–CH2–homologation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action can lead to a broad range of functional group transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of pinacol boronic esters presents challenges for their use in synthetic applications . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 2-Ethoxythiazole-5-boronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are similar to this compound, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLTULUXZIPOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161541 | |
Record name | Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxythiazole-5-boronic acid pinacol ester | |
CAS RN |
2096338-64-4 | |
Record name | Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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